9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- is a synthetic purine nucleoside analogue derived from deoxyadenosine. This compound features a chlorine atom substitution at the 6-position of the purine ring, which enhances its stability and resistance to enzymatic degradation. It plays a significant role in medical treatments, particularly for certain types of leukemia, and is studied for its effects on cellular processes and DNA synthesis .
The compound is classified as a purine nucleoside analogue, specifically a chlorinated derivative of 2-deoxyadenosine. It is used extensively in biochemical research and pharmaceutical applications due to its unique properties and biological activities. The International Chemical Identifier (InChI) for this compound is InChI=1S/C10H14ClN5O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5+,6+ .
The synthesis of 9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- typically involves the glycosylation of 6-chloropurine with a deoxyribose sugar. A common method includes using 2-deoxy-3,5-di-O-(p-toluoyl)-D-erythro-pentofuranosyl chloride in the presence of a Lewis acid catalyst to facilitate the reaction .
The synthetic process can be optimized for high yield and purity. Key reaction conditions include temperature control and the use of appropriate solvents to minimize by-products. The reaction often requires careful monitoring to ensure complete conversion of starting materials into the desired product .
9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- can undergo various chemical reactions including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions, such as sodium azide or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxo derivatives or reduced to yield deoxy derivatives .
Common reagents used in these reactions include:
The mechanism of action for 9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- involves its incorporation into DNA during replication. Once inside the cell, it is phosphorylated to form cladribine triphosphate, which competes with adenine triphosphate during DNA synthesis. This incorporation leads to DNA strand breaks and ultimately induces apoptosis or autophagy in dividing lymphocytes .
The compound is typically available as a crystalline solid with specific melting points that may vary based on purity and synthesis methods.
It exhibits stability under physiological conditions due to its unique substitution pattern that renders it resistant to deamination by adenosine deaminase. This resistance enhances its efficacy as an anticancer agent .
9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- has several applications in scientific research:
Introduction9H-Purine, 6-chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-, also known as cladribine (2-CdA), is a synthetic chlorinated purine nucleoside analog with significant therapeutic applications in hematological malignancies. Its chemical structure features a β-D-configured 2'-deoxyribose sugar linked to the N-9 position of a 6-chloropurine base. The stereochemical integrity at the anomeric carbon (C1') is essential for biological activity, necessitating precise synthetic control during glycosylation and subsequent steps. This review comprehensively addresses modern synthetic strategies for cladribine production, focusing on regioselectivity, stereoselectivity, and process efficiency [2] [4].
Achieving exclusive N-9 glycosylation in purine systems is challenging due to competing N-7 regioisomer formation. For cladribine synthesis, azolyl transient protection has emerged as a key strategy. 6-Chloropurine derivatives are first modified at the N-1 position with electron-withdrawing groups (e.g., imidazolyl or triazolyl), which direct glycosylation to N-9 while sterically hindering N-7. Post-glycosylation, these groups are removed under mild conditions (e.g., ammonia/methanol), yielding the desired N-9 regioisomer with >98% selectivity [4].
An alternative approach employs metal coordination. Purines are complexed with silver(I) oxide or mercury(II) salts prior to glycosylation. The metal ion coordinates with N-7, leaving N-9 exposed for glycosyl donor attack. This method achieves N-9:N-7 ratios of up to 20:1 but requires rigorous metal residue removal.
Halogen-specific activation is critical for late-stage functionalization. 2-Aminopurine nucleosides (readily glycosylated at N-9) undergo diazotization with tert-butyl nitrite, followed by chlorination using CuCl₂, furnishing cladribine in 85% yield [7].
Table 1: N-9 Glycosylation Strategies for 6-Chloropurine
Method | Key Reagent/Condition | N-9:N-7 Ratio | Yield (%) |
---|---|---|---|
Azolyl Protection | 6-(Imidazolyl)purine, TMSOTf | >98:2 | 92 |
Metal Coordination | Ag₂O, CH₂Cl₂, 0°C | 20:1 | 78 |
Diazotization/Chlorination | t-BuONO, CuCl₂, DMF | Exclusive | 85 |
β-Anomer formation is governed by stereoelectronic effects and catalyst selection. The Vorbruggen glycosylation employs per-silylated 6-chloropurine and 1-chloro-2-deoxy-3,5-di-O-acetyl-α-D-ribofuranose under Lewis acid catalysis. Here, the anomeric effect favors α-formation, but β-selectivity is achieved via:
Crystallization-driven resolution is pivotal for anomeric purification. The α/β mixture is treated with Grignard reagents (e.g., i-PrMgCl), forming β-specific chelates that crystallize selectively. Subsequent decomposition yields β-anomerically pure cladribine precursors (>99.5% de) [6].
Table 2: Solvent and Temperature Effects on Anomeric Selectivity
Solvent | Temperature (°C) | β:α Ratio | Reaction Mechanism |
---|---|---|---|
Dichloromethane | 25 | 2:1 | SN₁ |
Acetonitrile | 25 | 8:1 | SN₁ with H-bonding |
Toluene | −40 | 12:1 | SN₂-like |
Solid-phase synthesis enhances throughput for cladribine analogs. Polymer-supported glycosyl donors (e.g., 2-deoxyribose immobilized on Merrifield resin via C3'-O-succinate linker) are condensed with 6-chloropurine bases using trimethylsilyl trifluoromethanesulfonate (TMSOTf). After coupling, TFA cleavage releases the nucleoside with 75–80% yield and β-selectivity >95% [4].
Automated oligonucleotide synthesizers adapt phosphoramidite chemistry for nucleoside production. 5'-O-DMT-3'-O-β-cyanoethylphosphoramidite derivatives of transiently protected cladribine are assembled on controlled-pore glass (CPG), followed by deprotection with ammonium hydroxide. This approach generates gram-scale cladribine with <0.5% α-contamination [4].
Sugar hydroxyl protection prevents undesired side reactions during glycosylation. Key strategies include:
Table 3: Protecting Group Performance in Cladribine Synthesis
Protecting Group | Anomeric β:α Ratio | Deprotection Reagent | Stability Concerns |
---|---|---|---|
Acetyl (2×) | 5:1 | 0.1M NaOMe/MeOH | Base-sensitive purine |
TBDMS (3',5') | 3:1 | TBAF/THF | Steric hindrance |
Benzyl (3',5') | 8:1 | H₂/Pd-C, EtOH | None |
Lewis acids are indispensable for β-selective glycosylation:
Chiral phase-transfer catalysts (e.g., N-spiro quaternary ammonium salts) enable asymmetric glycosylation. The catalyst confines the glycosyl donor in a conformation exposing the β-face, affording cladribine precursors with 96% ee and 85% yield [6].
Table 4: Catalyst Performance in β-D-Anomer Formation
Catalyst | Solvent | β-Anomer Yield (%) | β:α Ratio |
---|---|---|---|
TMSOTf (0.2 equiv) | 1,2-Dichloroethane | 88 | 15:1 |
SnCl₄ (1.0 equiv) | CH₂Cl₂ | 78 | 8:1 |
N-spiro ammonium salt | Toluene/H₂O | 85 | >20:1 |
Compound Identification Table
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1